4-Bromo-2-methoxy-1,8-naphthyridine

Medicinal Chemistry Cross-Coupling C-H Activation

Sourcing a heterocyclic building block with unpredictable reactivity leads to synthetic dead ends and wasted resources. 4-Bromo-2-methoxy-1,8-naphthyridine eliminates this risk by providing a highly defined, orthogonal reactivity profile essential for medicinal chemistry and chemical biology. The C-4 bromine is optimized for selective Pd-catalyzed cross-couplings, while the C-2 methoxy group enables a subsequent divergent functionalization strategy after demethylation. - Predictable Reactivity: Enables rapid parallel synthesis of 50-100 compound libraries for kinase SAR exploration. - Defined Probe Development: Empowers a regioselective route-install recognition element first at C-4, then biotin/fluorophore tag at C-2.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B11872575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-1,8-naphthyridine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC=N2)C(=C1)Br
InChIInChI=1S/C9H7BrN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3
InChIKeyWCHRTWMYQQWWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxy-1,8-naphthyridine: Strategic Heterocyclic Building Block


4-Bromo-2-methoxy-1,8-naphthyridine (CAS 1126824-46-1) is a disubstituted 1,8-naphthyridine, a prominent nitrogen-containing heterocyclic scaffold recognized for its versatile biological activities and metal-chelating properties [1]. The 1,8-naphthyridine core is a key pharmacophore in antibacterial, anticancer, and anti-inflammatory agents [1]. This specific derivative features a bromine atom at the 4-position and a methoxy group at the 2-position, creating a unique and highly functionalizable building block that is particularly valuable in medicinal chemistry for the modular construction of compound libraries via selective cross-coupling reactions [2].

Medicinal chemistry library synthesis via selective cross-coupling
C-4 bromine enables Pd-catalyzed Suzuki/Buchwald-Hartwig reactions
C-2 methoxy group modulates electronic environment for regioselective elaboration

Why Generic Naphthyridine Analogs Cannot Substitute


Generic substitution within the naphthyridine class fails because the 4-bromo-2-methoxy substitution pattern is not arbitrary; it confers a specific and orthogonal reactivity profile essential for precise synthetic elaboration. The electron-donating methoxy group at C-2 electronically deactivates the ring while simultaneously activating it toward electrophilic substitution at specific positions, whereas the C-4 bromine serves as a premier handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. Replacing this compound with a non-halogenated or differently halogenated analog (e.g., 4-chloro or 4-fluoro) drastically alters the rate and selectivity of these key transformations, leading to synthetic failure or the formation of undesired byproducts in the development of target molecules [2]. Furthermore, the combination of the bulky, polarizable bromine atom and the hydrogen-bond-accepting methoxy group creates a distinct steric and electronic environment that cannot be duplicated by other disubstitution patterns.

4-Br,2-OMe vs 4-Cl analog
C-Br reactivity in oxidative addition is higher; C-Cl may require harsher conditions, reducing functional group tolerance and yield.
4-Br,2-OMe vs non-halogenated naphthyridine
Lacks the C-4 cross-coupling handle, blocking modular library expansion. Bromine is essential for sequential derivatization.
4-Br,2-OMe vs differently substituted analog
Steric/electronic environment from Br/OMe cannot be duplicated; altering substitution pattern shifts reactivity and selectivity in subsequent steps.

Quantitative Evidence for Selecting This Building Block


Superior Palladium-Catalyzed Cross-Coupling Reactivity

The C-Br bond in 4-Bromo-2-methoxy-1,8-naphthyridine exhibits significantly higher reactivity in oxidative addition with Pd(0) catalysts compared to the C-Cl bond in 4-Chloro-2-methoxy-1,8-naphthyridine. This is a well-established class-level inference based on bond dissociation energies: the C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 327 kJ/mol), leading to faster reaction rates under milder conditions [1]. In practice, this allows for selective mono-functionalization at the 4-position in the presence of other potentially reactive sites, a critical advantage in convergent synthetic sequences. The methoxy group at the 2-position further modulates the electron density of the ring, facilitating oxidative addition at the C-4 position through its electron-donating effect, a synergistic effect not present in the non-methoxylated 4-bromo-1,8-naphthyridine [2].

Pd cross-coupling reactivity
Class-level
C-Br BDE ~285 kJ/mol vs C-Cl ~327 kJ/mol; OMe group further activates C-4 position.
Supports faster oxidative addition and higher yields under mild conditions compared to 4-chloro analog.
Reported bond dissociation energies; reactivity advantage confirmed in class-level references.
Medicinal Chemistry Cross-Coupling C-H Activation

Differentiated Physicochemical Profile for PK Tuning

The substitution of a chlorine atom with a bromine atom at the 4-position results in a measurable and potentially advantageous alteration of physicochemical properties. Predicted data indicate that 4-Bromo-2-methoxy-1,8-naphthyridine has a higher lipophilicity (estimated clogP) compared to its 4-chloro counterpart, which can significantly impact membrane permeability and metabolic stability in a biological context . The larger atomic radius of bromine also increases the molecular volume and influences the compound's crystal packing and solubility. While these are predicted values, they highlight a quantifiable differentiation that chemists can leverage for fine-tuning pharmacokinetic profiles during lead optimization, without altering the core pharmacophore . The distinct physical form (solid vs. oil) and thermal properties (melting point) also make the bromo derivative easier to handle and purify in a standard laboratory setting compared to lower-melting-point analogs .

Physicochemical profile
Data to verify
ΔMW = +44.45 g/mol; ΔclogP ≈ +0.4 (predicted); crystalline solid vs. low-melting analog.
Altered lipophilicity and solid-state properties may influence permeability and handling in lead optimization.
Predicted values; experimental confirmation recommended.
Drug Discovery Physicochemical Properties ADME

Regioselective Platform for Divergent Library Synthesis

The orthogonal reactivity of the C-4 bromine and C-2 methoxy substituents establishes 4-Bromo-2-methoxy-1,8-naphthyridine as a superior platform for divergent synthesis compared to its 4-unsubstituted or 4-chloro analogs [1]. The C-4 bromide can be selectively engaged in a sequential coupling strategy: for example, a first Suzuki coupling with an aryl boronic acid, followed by demethylation of the C-2 methoxy group to a hydroxyl group, which can then be activated (e.g., as a triflate) for a second, distinct cross-coupling reaction [2]. This precise sequence is not feasible with the 4-chloro derivative, as the C-Cl bond is often insufficiently reactive under the mild conditions required to preserve the C-2 methoxy group or other sensitive functionalities. This synthetic logic is supported by numerous patent applications where 4-bromo-1,8-naphthyridine derivatives are explicitly used as key intermediates for constructing complex, pharmaceutically relevant molecules [2].

Divergent synthesis platform
Reported
Sequential C-4 coupling then C-2 demethylation/functionalization; typical Suzuki yields 60–95% under mild conditions.
Enables programmable library synthesis from a single scaffold; chloro analog often insufficiently reactive for orthogonal sequence.
Supported by patent and literature use of 4-bromo-naphthyridines as key intermediates.
Divergent Synthesis Chemical Biology Library Design

High-Value Application Scenarios


Kinase Inhibitor Lead Optimization

In medicinal chemistry programs targeting ATP-binding pockets of kinases, the 1,8-naphthyridine core often serves as a hinge-binding motif. 4-Bromo-2-methoxy-1,8-naphthyridine is the reagent of choice for rapidly exploring the solvent-exposed region (C-4 position) via parallel Suzuki couplings, owing to its superior and predictable reactivity compared to the 4-chloro analog. This allows for the synthesis of 50-100 compound libraries in a single round, accelerating SAR exploration [1], as supported by evidence of its enhanced C-Br bond reactivity [2].

Chemical Probe Synthesis for Target Validation

For chemical biology applications, a key requirement is the synthesis of a highly selective probe molecule. The regioselective functionalization strategy enabled by this compound—first installing a recognition element at C-4, then attaching a biotin tag or fluorophore at C-2 after demethylation—is a powerful and well-defined synthetic route [1]. This divergent approach is enabled by the orthogonal reactivity of the bromine and methoxy groups, a feature not readily available in other substitution patterns, thereby establishing this compound as a superior foundation for probe development [3].

Metal-Organic Complex and Catalyst Synthesis

The 1,8-naphthyridine core is an excellent ligand for transition metals. The specific electronic properties conferred by the electron-donating methoxy group and the electron-withdrawing bromine atom create a unique coordination environment [1]. Researchers developing new catalysts or metal-organic frameworks (MOFs) will select this compound to introduce a predictable steric and electronic profile at the metal center, leveraging the fact that the bromine can later be removed or further functionalized, a design flexibility not possible with the fully unsubstituted or fully inert analogs [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C-4 cross-coupling reactivity
Library synthesis efficiency and scope
Chemical probe construction
Sequential C-4/C-2 functionalization
Orthogonal group reactivity validation
Metal complex ligand design
Electronic modulation via Br/OMe
Coordination environment and steric profile
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